Molecular Weight and Lead-Likeness Versus Advanced ET Antagonists
The significantly lower molecular weight (MW) of the target compound compared to established endothelin antagonists is a key differentiator. It has a MW of 285.3 g/mol, which is 44% lower than Atrasentan (510.6 g/mol) and 46% lower than ABT-546 (532.7 g/mol) [1]. This places it well within the 'lead-like' space (MW < 350) and makes it a more suitable starting point for fragment-based drug discovery or lead optimization, where lower molecular complexity is correlated with higher hit rates [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 285.3 g/mol |
| Comparator Or Baseline | Atrasentan: 510.6 g/mol; ABT-546: 532.7 g/mol |
| Quantified Difference | 44% and 46% lower MW, respectively |
| Conditions | Calculated from molecular formula; C16H15NO4 (Target), C29H38N2O6 (Atrasentan), C30H48N2O6 (ABT-546) |
Why This Matters
For procurement in early-stage drug discovery, a lower MW scaffold offers superior synthetic tractability and is preferred for fragment-based screening libraries, directly impacting project feasibility and cost.
- [1] MedChemExpress. Atrasentan hydrochloride (ABT-627 hydrochloride) Product Datasheet. Molecular Formula and Weight. View Source
- [2] Hann, M. M., & Keserü, G. M. (2012). Finding the sweet spot: the role of nature and nurture in medicinal chemistry. Nature Reviews Drug Discovery, 11(5), 355-365. View Source
